(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
Description
This compound belongs to the class of diarylacrylonitriles, characterized by a central acrylonitrile scaffold flanked by aryl or heteroaryl groups. Key structural features include:
- Thiazole ring: A 4-(3,4-dimethoxyphenyl)-substituted thiazole at position 2 of the acrylonitrile.
- Ortho-tolyl group: A methyl-substituted phenyl ring (o-tolyl) at position 3 of the acrylonitrile.
- Stereochemistry: The Z-configuration of the double bond, critical for biological activity and molecular interactions .
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-4-5-7-15(14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRJMUJVHPLNC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated thiazole.
Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, in anticancer therapies. Thiazole-based compounds have shown promising activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer proliferation. For instance, research has indicated that certain thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
2. Antiprion Activity
The compound has been explored for its antiprion properties. Studies have demonstrated that 2-aminothiazoles exhibit activity against prion diseases by inhibiting the formation of prion proteins in neuroblastoma cell lines. This suggests a potential therapeutic avenue for treating neurodegenerative diseases associated with prions .
Organic Synthesis
1. Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as nucleophilic additions and cycloadditions. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
2. Photophysical Properties
The compound's photophysical properties are also noteworthy, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in optoelectronic devices, contributing to advancements in display technologies .
Material Science
1. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific functionalities. The incorporation of thiazole moieties into polymer backbones can enhance thermal stability and electrical conductivity, making these materials suitable for electronic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines | Induced apoptosis via caspase activation |
| Research on Prion Diseases | Investigated the effectiveness of 2-aminothiazoles against prion proteins | Demonstrated inhibition of prion formation |
| Synthesis of Functional Polymers | Explored the use of thiazole compounds in polymerization processes | Achieved polymers with enhanced thermal and electrical properties |
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to metal ions, potentially inhibiting metalloprotein enzymes. The acrylonitrile group can undergo Michael addition reactions with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Activity :
- The 3,4-dimethoxyphenyl group (as in Compound 13) confers potent anticancer activity (GI₅₀ = 0.229 μM), likely due to enhanced electron-donating capacity and π-π stacking with cellular targets .
- Replacement with a benzo[d]thiazole (Compound 16) retains activity but shifts selectivity, emphasizing the role of heteroaromatic systems in target binding .
- Fluorine or nitro groups () may improve metabolic stability or optical properties but lack explicit activity data in the provided evidence.
Stereochemical and Conformational Influence :
Biological Activity
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 366.43 g/mol. The compound features a thiazole ring, methoxy groups that enhance solubility, and an acrylonitrile moiety which may contribute to its reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that thiazole-based compounds can effectively target cancer cells through mechanisms involving the inhibition of key signaling pathways such as AKT/mTOR and MAPK .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.0 | Breast |
| Compound B | 10.0 | Lung |
| This compound | TBD | TBD |
Antimicrobial Activity
In vitro studies have shown that similar thiazole derivatives possess antimicrobial properties against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low µg/mL range. These findings suggest potential applications in treating bacterial infections .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.5 |
| Escherichia coli | 2.0 |
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Preliminary results indicate that some thiazole derivatives exhibit promising AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Thiazole Ring : This is often achieved through the reaction of appropriate thioketones with α-bromo ketones.
- Knoevenagel Condensation : The final step involves the condensation of the thiazole derivative with an o-tolyl acrylonitrile under basic conditions to yield the desired product.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in various biological assays:
- Study on Anticancer Activity : A recent study evaluated a series of thiazole compounds for their anticancer effects against breast cancer cell lines. The most potent compound showed an IC50 value of 5 µM.
- Antimicrobial Evaluation : In another study, thiazole derivatives were tested against common bacterial strains. The results indicated significant antimicrobial activity with MIC values ranging from 1.5 to 5 µg/mL.
Q & A
Q. What is the synthetic route for (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, and what are the critical reaction parameters?
The compound can be synthesized via a base-catalyzed Knoevenagel condensation. A typical procedure involves reacting 3,4-dimethoxybenzaldehyde with (o-tolyl)acetonitrile in a mixed solvent system (e.g., THF/ethanol) using a strong base like tert-butoxide (tBuOK) as a catalyst. Reaction conditions (50°C, 15 min) and solvent polarity significantly influence yield and stereoselectivity, with the Z isomer favored due to steric and electronic effects. Post-reaction cooling to 0°C facilitates precipitation, yielding a ~45% isolated product after recrystallization .
Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?
The Z-geometry is validated via single-crystal X-ray diffraction (SC-XRD), which reveals bond angles and torsional parameters consistent with the cis arrangement of substituents. For example, in structurally similar acrylonitriles, SC-XRD data show C=C bond lengths of ~1.34 Å and dihedral angles of <10° between the thiazole and aryl rings, confirming minimal steric hindrance in the Z-form . NMR spectroscopy (¹H and ¹³C) further supports this: olefinic protons exhibit coupling constants (J = 8–12 Hz) typical of cis stereochemistry, while aromatic methoxy groups show distinct singlet resonances at δ 3.94–3.95 ppm .
Q. What preliminary biological activity data exist for this compound?
In anticancer screens, the compound demonstrated potent activity against melanoma (MDA-MB-435 cells, GI₅₀ = 0.229 μM) and broad-spectrum inhibition across 54% of tested cancer cell lines (average GI₅₀ = 2.59 μM). Activity is attributed to the 3,4-dimethoxyphenyl-thiazole pharmacophore, which enhances binding to tubulin or kinase targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the aryl rings) impact bioactivity?
- Methoxy Positioning : Replacing 3,4-dimethoxyphenyl with 3,4,5-trimethoxyphenyl reduces potency (e.g., GI₅₀ increases from 0.229 μM to >1 μM in MDA-MB-435 cells), likely due to altered steric bulk and electronic donor capacity .
- Thiazole Substitution : Analogues with benzothiophene instead of thiazole show reduced cytotoxicity (e.g., GI₅₀ = 1.2 μM in breast cancer models), emphasizing the thiazole’s role in π-π stacking interactions during target binding .
Q. What computational or experimental methods resolve contradictions in structure-activity relationships (SAR)?
Discrepancies in SAR (e.g., variable GI₅₀ across cell lines) are addressed via:
- Molecular Docking : Simulations reveal that the 3,4-dimethoxyphenyl group binds to hydrophobic pockets in β-tubulin, while the acrylonitrile moiety forms hydrogen bonds with Thr179 or Lys254 residues. Cell-specific differences in target protein conformations may explain activity variations .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) that stabilize the Z-configuration and influence solubility, indirectly modulating cellular uptake .
Q. How can synthetic protocols be optimized to improve yield and stereochemical purity?
- Catalyst Screening : Replacing tBuOK with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates and Z-selectivity (>95%) by reducing side reactions.
- Solvent Engineering : Using DMF/EtOH (4:1) improves solubility of intermediates, raising yields to ~60% .
Q. What analytical techniques validate crystallographic data for this compound?
SC-XRD parameters (e.g., space group P1, R factor = 0.054) are cross-validated with:
- Powder XRD : Confirms phase purity by matching experimental and simulated diffraction patterns.
- DSC/TGA : Thermal analysis (melting point = 130–131°C) corroborates crystallinity and absence of solvates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
